2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
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Overview
Description
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The chlorinated indole is acylated with a suitable acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The cyanocyclobutyl group may enhance the compound’s binding affinity or selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide: Lacks the chlorine atom at the 6-position.
2-(6-bromo-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide: Contains a bromine atom instead of chlorine.
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclopropyl)acetamide: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
The presence of the chlorine atom at the 6-position and the cyanocyclobutyl group may confer unique chemical and biological properties to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, such as enhanced stability, binding affinity, or selectivity for certain biological targets.
Properties
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKRCCXFIRSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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